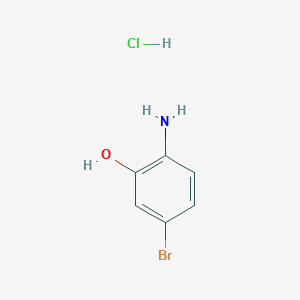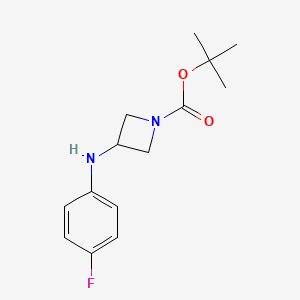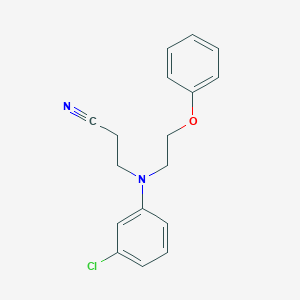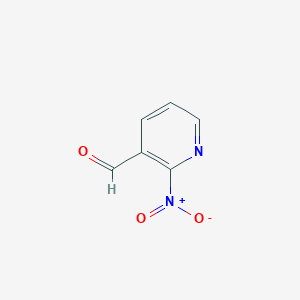
4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one
Overview
Description
4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one, also known as 4-Hydroxy-3-methoxy-1-methylquinoline-2-one or 4-Hydroxy-3-methoxy-1-methyl-2-quinolone, is an organic compound that belongs to the class of quinolone derivatives. It has been widely studied due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-onemethoxy-1-methylquinolin-2(1H)-one is not fully understood. However, it has been proposed that it exerts its biological activities through various pathways, including inhibition of enzymes such as topoisomerase II and acetylcholinesterase, induction of apoptosis, and modulation of signaling pathways such as NF-κB and MAPK.
Biochemical and Physiological Effects:
Studies have shown that 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-onemethoxy-1-methylquinolin-2(1H)-one exhibits several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-onemethoxy-1-methylquinolin-2(1H)-one in lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound in large quantities. Another advantage is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-onemethoxy-1-methylquinolin-2(1H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a drug candidate for treating various diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to evaluate its safety and toxicity in vivo and to develop more efficient synthesis methods.
Scientific Research Applications
4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-onemethoxy-1-methylquinolin-2(1H)-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been shown to exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory activities. In biochemistry, it has been used as a fluorescent probe for detecting metal ions such as Cu2+, Zn2+, and Fe3+. In pharmacology, it has been studied for its potential as a drug candidate for treating various diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
4-hydroxy-3-methoxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-8-6-4-3-5-7(8)9(13)10(15-2)11(12)14/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDLHTOWSNBXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716284 | |
| Record name | 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one | |
CAS RN |
90061-39-5 | |
| Record name | 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1505893.png)





